molecular formula C14H12N4O B12924808 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline CAS No. 2588-85-4

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Cat. No.: B12924808
CAS No.: 2588-85-4
M. Wt: 252.27 g/mol
InChI Key: HJLLHYNMAUWCNS-UHFFFAOYSA-N
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Description

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (CAS 2588-85-4) is a high-value aromatic diamine monomer characterized by a central 1,3,4-oxadiazole ring flanked by two aniline groups in the meta-position. This specific structural configuration, with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol, makes it a rigid, planar building block for synthesizing advanced polymeric materials . The 1,3,4-oxadiazole ring is known for its exceptional thermal stability and chemical resistance, which it imparts to resulting polymers, making them suitable for high-performance applications . This compound is primarily used in research and development as a key monomer for polycondensation reactions, leading to novel polyamides, polyimides, and polyheterocycles. The meta-oriented aniline groups influence chain packing and inter-chain interactions, potentially resulting in polymers with tailored mechanical properties and solubility profiles. Researchers value this diamine for creating heat-resistant polymers, materials for optoelectronics, and ligands for metal-organic frameworks (MOFs) . The compound must be stored according to recommended safety guidelines . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2588-85-4

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-[5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H12N4O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,15-16H2

InChI Key

HJLLHYNMAUWCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

Research Context and Significance of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Historical Trajectory of Oxadiazole-Based Architectures in Organic and Polymer Chemistry Research

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms, which has garnered significant interest in chemical research for several decades. researchgate.netnih.gov Its derivatives are noted for their exceptional chemical and thermal stability, a characteristic that has made them foundational building blocks for heat-resistant polymers. uni-augsburg.denih.gov The electron-deficient nature of the oxadiazole ring also imparts unique electronic properties, facilitating the injection and transport of electrons. uni-augsburg.de

This combination of thermal stability and electronic functionality led to the exploration of oxadiazole-containing polymers in materials science. Early research focused on developing thermostable fibers and films. researchgate.net Subsequently, the focus expanded into optoelectronics, where polymers incorporating oxadiazole units have been successfully utilized as electron transport layers and blue-light-emitting materials in polymer light-emitting diodes (PLEDs). uni-augsburg.decambridge.org The inherent rigidity and high photoluminescence quantum yield of the oxadiazole core continue to make it a subject of intense study for advanced materials. nih.gov

Strategic Importance of Dianiline Moieties as Precursors in Advanced Chemical Synthesis

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of polymers. rsc.org Dianilines, which possess two reactive amine functional groups, are particularly crucial as monomers for producing high-performance polymers through step-growth polymerization. acs.orgnih.gov These monomers can react with various co-monomers, such as diacid chlorides or dianhydrides, to form robust polymer chains like polyamides and polyimides.

The strategic value of dianiline moieties lies in their ability to impart desirable properties to the resulting polymers, including high thermal stability, mechanical strength, and chemical resistance. rsc.org Furthermore, the geometry of the dianiline monomer—the positional relationship of the two amine groups (ortho, meta, or para)—profoundly influences the architecture and properties of the final polymer. For instance, meta-substituted dianilines, such as the one present in 3,3'-(1,3,4-oxadiazole-2,5-diyl)dianiline, tend to create polymers with increased solubility and better processability compared to their more rigid para-substituted counterparts, without significantly compromising thermal performance. cambridge.orgresearchgate.net

Positioning this compound within Contemporary Materials Science and Synthetic Chemistry Paradigms

The compound this compound is a bifunctional molecule that synergistically combines the advantageous features of both the 1,3,4-oxadiazole core and the dianiline structure. The central oxadiazole ring serves as a rigid, thermally stable, and electron-accepting unit, while the two meta-positioned amine groups provide the reactive sites necessary for polymerization.

In modern synthetic chemistry, this compound is primarily valued as a specialized monomer for creating high-performance polymers. Its structure is intentionally designed to build polymer chains with a unique combination of properties. The synthesis of the related isomer, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline (B160568), is typically achieved by reacting 4-aminobenzoic acid with hydrazine (B178648) hydrate (B1144303) in the presence of a dehydrating agent like polyphosphoric acid, which facilitates both amide bond formation and subsequent cyclodehydration to form the oxadiazole ring. researchgate.netaip.org A similar synthetic route using 3-aminobenzoic acid is employed for the title compound.

Polymers derived from this monomer, such as polyamides and polyimides, exhibit high glass transition temperatures (Tg) and excellent thermal stability, properties directly attributable to the inclusion of the heterocyclic oxadiazole ring. researchgate.net The meta-catenation from the dianiline portion enhances the solubility of these polymers in organic solvents, a critical factor for their processing into films, fibers, and coatings. researchgate.net

Below is a table of key physicochemical properties for the title compound.

Table 1: Physicochemical Properties of this compound
Property Value
CAS Number 2588-85-4 bldpharm.com
Molecular Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar aprotic solvents like DMSO, DMF, NMP researchgate.net

Note: Some data is inferred from structurally similar compounds due to limited direct experimental values in cited literature.

Interdisciplinary Research Implications of this compound in Emerging Chemical Fields

The utility of this compound and its derivatives extends beyond conventional polymer science into several emerging interdisciplinary fields.

Porous Materials: The rigid and geometrically defined structure of this dianiline makes it an excellent building block for synthesizing Covalent Organic Frameworks (COFs). These highly porous, crystalline materials have potential applications in gas storage and separation, catalysis, and sensing. smolecule.com

Advanced Coatings and Composites: Polymers synthesized from this monomer are candidates for creating heat-resistant coatings and high-strength composite materials for the aerospace and microelectronics industries, where thermal stability is paramount. nih.govgoogle.com

Chemical Sensors: The electronic properties of polymers containing the oxadiazole-dianiline unit can be sensitive to the surrounding chemical environment. This opens up possibilities for their use in the fabrication of chemical sensors for detecting various analytes, including moisture and ammonia. rsc.orgresearchgate.net

Medicinal Chemistry Scaffolds: The 1,3,4-oxadiazole ring is a well-established "scaffold" in medicinal chemistry, known for its metabolic stability and presence in a wide range of biologically active compounds. nih.govacs.org While this article does not discuss therapeutic applications, the core structure of this compound serves as a valuable platform for the synthesis of new chemical entities in drug discovery programs.

The thermal properties of polymers derived from oxadiazole-based monomers are a key area of research, as highlighted in the following table which summarizes data for representative polyoxadiazole systems.

Table 2: Illustrative Thermal Properties of Related Polyhydrazide and Poly-1,3,4-oxadiazole Systems

Polymer Type Monomers Used Glass Transition Temp. (Tg) Decomposition Region (°C)
Polyhydrazide 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide and isophthaloyl chloride 95 °C 310-320
Poly-1,3,4-oxadiazole Derived from above polyhydrazide via thermal cyclodehydration 215 °C >400

Source: Data adapted from Hsio and Yu, 1982, as cited in reference researchgate.net. This illustrates the significant increase in thermal stability upon formation of the oxadiazole ring.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
1,3,4-Oxadiazole
Aniline
3-Aminobenzoic acid
4-Aminobenzoic acid
Hydrazine hydrate
Polyphosphoric acid
Polyamide
Polyimide
Poly-Schiff base
9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide

Methodological Approaches for the Synthesis of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the bonds forming the 1,3,4-oxadiazole (B1194373) ring.

The most common strategy involves a disconnection that breaks the two C–O bonds and the N–N bond of the oxadiazole ring, which conceptually derives from a diacylhydrazine intermediate. This leads to two key precursors: hydrazine (B178648) and a derivative of 3-aminobenzoic acid. This approach is highly convergent and benefits from the symmetry of the target molecule.

A further disconnection of the diacylhydrazine intermediate (N,N'-bis(3-aminobenzoyl)hydrazine) breaks the two amide bonds, leading back to hydrazine and two equivalents of 3-aminobenzoic acid or a more reactive derivative, such as 3-aminobenzoyl chloride or a 3-aminobenzoic acid ester.

An alternative disconnection strategy involves the oxidative cyclization of an N-acylhydrazone. This pathway suggests a precursor formed from a 3-aminobenzohydrazide and a 3-aminobenzaldehyde, which would undergo subsequent cyclization to form the oxadiazole ring.

These retrosynthetic pathways highlight that the synthesis fundamentally relies on the formation of the stable five-membered oxadiazole heterocycle from precursors containing the pre-installed 3-aminophenyl moieties.

Classical Synthetic Routes to the 1,3,4-Oxadiazole Core Incorporating Aniline (B41778) Substituents

Classical methods for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring are well-documented and typically involve cyclodehydration or condensation reactions. These routes are often robust and high-yielding, though they may require harsh reaction conditions.

The most prevalent method for synthesizing symmetrical 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). For the target molecule, the required precursor is N,N'-bis(3-aminobenzoyl)hydrazine. This intermediate is typically synthesized by reacting two equivalents of a 3-aminobenzoic acid derivative (like an ester or acid chloride) with one equivalent of hydrazine hydrate (B1144303).

Once the diacylhydrazine is obtained, it undergoes intramolecular cyclization with the elimination of water, a reaction facilitated by a strong dehydrating agent. A wide range of reagents can be employed for this step, each with its own reaction conditions and efficacy. mdpi.com A closely related analogue, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline (B160568), has been synthesized by heating 4-aminobenzoic acid with hydrazine hydrate in polyphosphoric acid (PPA), which serves as both the solvent and the dehydrating agent. researchgate.net This one-pot approach is highly efficient for the synthesis of symmetrical diaryl oxadiazoles.

Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization mdpi.comresearchgate.netresearchgate.net

Reagent Typical Conditions Notes
Phosphorus Oxychloride (POCl₃) Reflux, often neat or in a solvent like toluene Highly effective, but corrosive and generates acidic byproducts. nih.gov
Polyphosphoric Acid (PPA) High temperature (100-200 °C) Acts as both solvent and catalyst; workup involves pouring into ice water.
Sulfuric Acid (H₂SO₄) Concentrated, often with heating Strong acid, can cause side reactions with sensitive functional groups.
Thionyl Chloride (SOCl₂) Reflux Common and effective, but releases toxic SO₂ and HCl gases.
Triflic Anhydride (B1165640) Mild conditions (ambient temperature) with a base like pyridine (B92270) Highly efficient and works under mild conditions, but is an expensive reagent. researchgate.net

The choice of dehydrating agent depends on the stability of the substituents on the aromatic rings. For this compound, the amino group is generally stable under many of these conditions, making methods involving reagents like phosphorus oxychloride or polyphosphoric acid particularly suitable.

Alternative to the diacylhydrazine route, 1,3,4-oxadiazoles can be formed through various condensation and subsequent cyclization or oxidation reactions. A common pathway is the oxidative cyclization of N-acylhydrazones. nih.gov This method involves two main steps:

Formation of Hydrazone: Condensation of an acid hydrazide (e.g., 3-aminobenzohydrazide) with an aldehyde (e.g., 3-aminobenzaldehyde).

Oxidative Cyclization: The resulting N-acylhydrazone is then treated with an oxidizing agent to induce cyclization and aromatization to the 1,3,4-oxadiazole ring.

Various oxidizing agents have been successfully used for this transformation, including iodine in the presence of a base, mercuric oxide, lead tetraacetate, and chloramine-T. jchemrev.comnih.govnih.gov For instance, the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes followed by cyclization with yellow mercuric oxide and iodine has been reported to yield the corresponding oxadiazoles. nih.gov

Another classical approach involves the reaction of an acid hydrazide with an orthoester. For the synthesis of the target molecule, this would involve reacting 3-aminobenzohydrazide with a suitable reagent, though this is more common for preparing 2-substituted rather than 2,5-disubstituted oxadiazoles. Direct condensation of carboxylic acids with hydrazides, promoted by coupling agents, also represents a viable pathway. openmedicinalchemistryjournal.com

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of 1,3,4-oxadiazoles, including this compound, has been a target for the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. eurekaselect.comnih.gov

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate volatile organic compounds (VOCs) that are often toxic and difficult to recycle. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diacylhydrazines can be performed under solvent-free conditions using a solid support like silica-supported dichlorophosphate, significantly reducing reaction times and improving yields. nih.gov Khanum et al. reported a microwave-assisted cyclization of hydrazides with benzoic acid on a clay support to form oxadiazole derivatives, demonstrating a solvent-free approach. mdpi.com

Grinding Technique (Mechanochemistry): An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been described using a grinding technique. researchgate.net This method involves grinding aromatic hydrazides with aryl aldehydes in a mortar and pestle, often with a catalytic amount of a reagent like molecular iodine, to first form the N-acylhydrazone, which then undergoes oxidative cyclization. researchgate.net This approach avoids the use of any solvent during the reaction and workup, making it highly atom-economical and sustainable. organic-chemistry.org

These solvent-free methods offer significant advantages over classical solution-phase synthesis, including operational simplicity, reduced waste, and often higher yields in shorter reaction times.

The replacement of stoichiometric, often harsh, reagents with catalytic systems is a key goal of green synthesis. Several modern catalytic methods have been developed for the efficient synthesis of the 1,3,4-oxadiazole ring.

Iodine-Mediated Reactions: Molecular iodine has proven to be a versatile and environmentally benign catalyst or reagent for various organic transformations. It can mediate the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles under mild conditions. organic-chemistry.org The reaction can be performed with stoichiometric iodine in the presence of a base like potassium carbonate or even catalytically with a co-oxidant such as hydrogen peroxide. researchgate.net These methods avoid the use of toxic heavy metals.

Metal-Catalyzed Reactions: Transition metal catalysts offer powerful pathways for C-H functionalization and oxidative coupling. A direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved through an imine C-H functionalization of N-arylidenearoylhydrazides using a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂). jchemrev.com Similarly, an efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones using oxygen as the ultimate oxidant has been developed, offering a broad scope and good functional-group tolerance. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole Formation

Method Reagents/Catalysts Advantages Disadvantages
Classical Cyclodehydration POCl₃, PPA, H₂SO₄ High yields, well-established Harsh conditions, corrosive/toxic reagents, large waste generation
Oxidative Cyclization I₂, HgO, Chloramine-T Milder than cyclodehydration Often requires stoichiometric and sometimes toxic oxidants
Microwave-Assisted Solid supports, various reagents Rapid, high yields, often solvent-free Requires specialized equipment
Mechanochemistry Grinding, catalytic I₂ Solvent-free, simple, high atom economy May not be suitable for all substrates, scalability can be a challenge

| Modern Catalysis | Cu(OTf)₂, Fe(III)/TEMPO, I₂ | High efficiency, mild conditions, low catalyst loading, use of green oxidants (O₂) | Catalysts can be expensive or sensitive |

The application of these green and catalytic methodologies to the synthesis of this compound can significantly reduce the environmental footprint of its production while maintaining high efficiency and purity.

Advanced Synthetic Methodologies for Selective Derivatization of this compound

The selective derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The presence of two reactive primary amine groups, along with the aromatic phenyl and oxadiazole rings, offers multiple sites for chemical modification. Advanced methodologies focus on achieving high selectivity and yield while introducing diverse functional groups.

Functionalization Strategies for the Amine Groups

The primary amine groups on the two phenyl rings of this compound are nucleophilic and represent the most reactive sites for derivatization. A variety of chemical transformations can be employed to selectively modify these groups, leading to a wide range of derivatives such as Schiff bases, amides, and sulfonamides.

Schiff Base Formation: One of the most direct methods for functionalizing the amine groups is through condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid. Research on the analogous compound, 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline, has demonstrated the successful synthesis of various phenolic Schiff base derivatives. researchgate.net This approach can be extrapolated to the 3,3'-isomer, allowing for the introduction of a wide array of substituted aromatic or aliphatic groups, thereby tuning the electronic and steric properties of the final molecule.

Acylation Reactions: The amine groups can be readily acylated to form amides. This is achieved by reacting the dianiline with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, in the synthesis of related 2,5-disubstituted-1,3,4-oxadiazole derivatives, aniline intermediates have been reacted with various carboxylic acids using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). This method provides a versatile route to a library of amide derivatives.

Diazotization Reactions: The primary aromatic amine groups can be converted into diazonium salts, which are highly versatile intermediates. This reaction is typically performed at low temperatures (0–5 °C) using a source of nitrous acid, such as sodium nitrite in an acidic medium (e.g., HCl). The resulting bis-diazonium salt can then undergo various Sandmeyer or coupling reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and azo groups. For example, studies on 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines have shown that these compounds can be diazotized and subsequently coupled with activated aromatic compounds like phenols or N,N-dimethylaniline to form azo dyes.

A summary of potential functionalization reactions for the amine groups is presented in the table below.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Schiff Base FormationAromatic/Aliphatic Aldehyd, Ethanol, Acid catalystImine (-N=CHR)
Acylation (Amide Formation)Acyl Chloride or Carboxylic Acid with Coupling Agent (e.g., HATU)Amide (-NH-CO-R)
SulfonylationSulfonyl Chloride (e.g., TsCl), PyridineSulfonamide (-NH-SO₂-R)
Diazotization/Sandmeyer1. NaNO₂, HCl (0-5°C) 2. CuX (X=Cl, Br, CN)Halogen (-Cl, -Br), Nitrile (-CN)
Azo Coupling1. NaNO₂, HCl (0-5°C) 2. Activated Aromatic (e.g., Phenol)Azo (-N=N-Ar)

Modifications and Substituent Effects on the Phenyl and Oxadiazole Rings

Substituent Effects on the Phenyl Rings: The electronic properties of 2,5-diaryl-1,3,4-oxadiazoles are heavily influenced by the substituents on the terminal phenyl rings. nih.gov Structure-activity relationship (SAR) studies on various analogs have provided valuable insights:

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), tend to increase the electron density of the aromatic system. In some contexts, like antioxidant activity, EDGs have been shown to enhance efficacy. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density. These groups can enhance the antimicrobial activity of the oxadiazole moiety. nih.gov In studies of 2,5-diaryl-1,3,4-oxadiazoles as COX-2 inhibitors, the presence of a methylsulfonyl (-SO₂CH₃) moiety, a strong EWG, led to more selective inhibition. researchgate.net

The position of the substituent also plays a critical role. For example, a methyl group at the ortho position of the phenyl ring was found to enhance antioxidant ability more than a methyl group at the para position. nih.gov

Modifications of the Oxadiazole Ring: Direct functionalization of the 1,3,4-oxadiazole ring is challenging due to its aromatic stability and electron-deficient nature. nih.gov However, strategies exist for creating substituted oxadiazole cores that can be incorporated into the final molecule. One approach involves the direct arylation of a pre-formed monosubstituted 1,3,4-oxadiazole. For example, copper-catalyzed C-H arylation has been used to introduce aryl groups onto the oxadiazole ring. acs.orgmdpi.com Another strategy is the Suzuki cross-coupling reaction, where a halogenated 1,3,4-oxadiazole is coupled with an organoboron compound in the presence of a palladium catalyst. mdpi.com These methods allow for the synthesis of unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles, which would be a route to introduce different substituents on the two sides of the molecule.

The table below summarizes the observed effects of different substituent types on the properties of analogous 2,5-diaryl-1,3,4-oxadiazole systems.

Substituent Type on Phenyl RingExample Group(s)Observed Effect on Analogues
Electron-Donating Group (EDG)-OCH₃, -CH₃, -OC₂H₅Increased antioxidant activity. nih.gov
Electron-Withdrawing Group (EWG)-Cl, -Br, -NO₂Enhanced antimicrobial properties. nih.gov
Strong EWG-SO₂CH₃Increased selectivity for COX-2 inhibition. researchgate.net

Process Optimization and Scale-Up Research Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Research in this area focuses on improving reaction conditions, minimizing waste, and utilizing scalable synthetic protocols.

The synthesis of the 2,5-diaryl-1,3,4-oxadiazole core typically involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov This intermediate is formed from the reaction of two equivalents of a carboxylic acid (or its derivative) with one equivalent of hydrazine. For the target molecule, this would involve starting with 3-aminobenzoic acid.

Choice of Cyclodehydrating Agent: A critical step is the cyclization of the diacylhydrazine. Various dehydrating agents can be used, each with its own advantages and disadvantages for scale-up.

Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for this transformation. nih.govnih.gov However, it is highly corrosive, toxic, and reacts violently with water, posing significant handling challenges on a large scale. Reactions often require refluxing for several hours. nih.gov

Polyphosphoric Acid (PPA): PPA is another effective dehydrating agent. The synthesis of the 4,4'-dianiline analog has been reported using PPA. researchgate.net It acts as both a solvent and a catalyst, but its high viscosity can cause mixing and heat transfer issues in large reactors. Workup also involves quenching into large volumes of water.

Tosyl Chloride (TsCl): This reagent can mediate the cyclization of acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles, offering a milder alternative to POCl₃. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This has been reported as an efficient oxidizing agent for the cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles. jchemrev.com A key advantage noted for this protocol is the use of inexpensive and safer reagents, making it applicable for large-scale synthesis. jchemrev.com

One-Pot Procedures and Alternative Routes: To improve process efficiency and reduce the number of unit operations, one-pot syntheses are highly desirable. A radical-promoted, metal-free, one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles has been developed, which proceeds via N-acylation of aryl tetrazoles with aldehydes. organic-chemistry.org Such methods avoid the isolation of intermediates and can reduce solvent usage and waste generation. Another modern approach involves a one-pot synthesis-functionalization strategy, where a monosubstituted oxadiazole is formed and then functionalized in situ, for example, via copper-catalyzed C-H arylation. acs.org

Reaction Conditions Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts.

Solvent: Some cyclization reactions can be performed under solvent-free conditions, which is highly advantageous for green chemistry and scale-up, as it eliminates the costs and hazards associated with large volumes of solvent. mdpi.com For instance, the reaction of N,N'-diacylhydrazine with POCl₃ was found to give higher yields in solvent-free conditions compared to using toluene. mdpi.com

Temperature: The optimal reaction temperature needs to be determined to ensure a reasonable reaction rate without causing decomposition or side reactions. Studies on related substitution reactions have shown that temperature control is critical for achieving high yields. mdpi.com

Work-up and Purification: The work-up procedure should be simple and scalable. Quenching with ice and neutralization with a base like sodium bicarbonate are common but require careful control of exotherms. nih.gov Purification methods like recrystallization are generally preferred over column chromatography for large-scale production due to lower cost and solvent consumption. researchgate.net

The following table compares different cyclization agents and methods relevant to the scale-up of 2,5-diaryl-1,3,4-oxadiazole synthesis.

Method/ReagentAdvantages for Scale-UpDisadvantages for Scale-Up
Phosphorus Oxychloride (POCl₃)Effective, widely usedCorrosive, toxic, hazardous workup
Polyphosphoric Acid (PPA)Solvent and catalyst in oneHigh viscosity, difficult workup
DBDMHInexpensive, safer reagentsPrimarily used for 2-amino derivatives
One-Pot SynthesesFewer steps, less waste, higher throughputMay require more complex process control
Solvent-Free ConditionsReduced solvent cost and waste, greenPotential for poor heat transfer/mixing

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 3,3'-(1,3,4-oxadiazole-2,5-diyl)dianiline, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from its constituent parts: the 3-aminophenyl groups and the 1,3,4-oxadiazole (B1194373) ring. The aromatic protons of the aniline (B41778) rings are expected to appear in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum. The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 164.5 ppm in the ¹³C NMR spectrum. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm) Rationale/Reference
Aromatic Protons (Aniline)6.5 - 8.0Based on data for 3,3'-diaminobenzidine (B165653) and other substituted anilines. chemicalbook.com
Amine Protons (-NH₂)Broad singlet, ~4.0-5.0Typical range for aromatic amines, position can vary with solvent and concentration.
Oxadiazole Carbons (C2, C5)~164.5Characteristic chemical shift for 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
Aromatic Carbons (Aniline)110 - 150Typical range for substituted benzene (B151609) rings.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and establish the connectivity within this compound, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the case of the dianiline moiety, COSY would show correlations between the aromatic protons on the same ring, helping to distinguish the spin systems of the two distinct aniline groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific carbon signal to its attached proton in the aniline rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for identifying the quaternary carbons and for confirming the connection between the aniline rings and the central 1,3,4-oxadiazole ring. For instance, correlations would be expected between the protons on the aniline ring and the carbons of the oxadiazole ring.

Solid-State NMR Methodologies for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state conformations. For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous forms: The sharpness of the NMR signals can indicate the degree of crystallinity.

Probe molecular packing and intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can reveal information about the proximity of different molecular fragments in the solid state, providing clues about the crystal packing.

Characterize polymorphism: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ssNMR spectra due to differences in their crystal lattice environments.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₂N₄O), the expected exact mass can be calculated. HRMS analysis would be used to confirm this calculated mass, thereby validating the molecular formula of the synthesized compound. nih.gov

Interactive Data Table: HRMS Data for this compound

Ion Calculated m/z Observed m/z Method
[M+H]⁺253.1084To be determined experimentallyESI
[M+Na]⁺275.0903To be determined experimentallyESI

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Purity Profiling

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information and can be used to profile the purity of a sample.

The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles under electron ionization (EI) or other ionization methods often involves characteristic cleavage of the heterocyclic ring. researchgate.net For this compound, the expected fragmentation pathways would likely involve:

Cleavage of the C-C bond between the aniline ring and the oxadiazole ring.

Fission of the N-N bond within the oxadiazole ring.

Loss of small neutral molecules such as CO, N₂, or HCN.

The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.

X-ray Diffraction Methodologies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Single-Crystal X-ray Diffraction for Definitive Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data Table for this compound (Note: This table is illustrative as specific experimental data is not currently available.)

Parameter Value
Empirical Formula C₁₄H₁₂N₄O
Formula Weight 252.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Powder X-ray Diffraction Studies for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one crystal structure. For this compound, PXRD would be instrumental in routine phase identification and in assessing the purity of a synthesized batch.

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental PXRD pattern with a calculated pattern from single-crystal data (if available) or with patterns from known polymorphs, one can confirm the identity and phase purity of the sample. Furthermore, PXRD is crucial for studying phase transitions that may occur under different temperatures or pressures. Research on other 1,3,4-oxadiazole derivatives has utilized PXRD to confirm the crystalline nature of synthesized compounds. scispace.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a wealth of information about the functional groups present. For this compound, characteristic vibrational bands would be expected. For the isomeric compound, 4,4'-(1,3,4-oxadiazole-2,5-diyl) dianiline, and its derivatives, FTIR has been used to confirm the presence of key functional groups. aip.orgresearchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3450-3300 N-H stretching (asymmetric and symmetric) Primary Amine (-NH₂)
3100-3000 C-H stretching Aromatic Ring
1620-1580 C=N stretching 1,3,4-Oxadiazole Ring
1600-1450 C=C stretching Aromatic Ring
1250-1200 C-O-C stretching (asymmetric) 1,3,4-Oxadiazole Ring
1070-1020 C-N stretching Aryl-Amine

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the skeletal vibrations of the aromatic and heterocyclic rings. The symmetric breathing modes of the phenyl and oxadiazole rings are often strong in the Raman spectrum. While specific Raman data for the title compound is scarce, studies on other oxadiazole isomers have utilized this technique for vibrational assignment. capes.gov.br

Advanced Spectroscopic Techniques for Elucidating Electronic Configurations and Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for characterizing the surface chemistry of this compound, which is particularly important for applications in thin films, coatings, and interfaces.

By irradiating the sample with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons, one can identify the elements present and determine their oxidation states and chemical environment. High-resolution spectra of the C 1s, N 1s, and O 1s regions would be of particular interest. The C 1s spectrum could be deconvoluted to distinguish between carbon atoms in different chemical environments (C-C/C-H in the phenyl rings, C-N in the aniline groups, and C=N-O in the oxadiazole ring). The N 1s spectrum would be expected to show components corresponding to the amine groups and the nitrogen atoms within the oxadiazole ring. The O 1s spectrum would provide information about the oxygen atom in the heterocyclic ring.

Table 3: Expected Core-Level Binding Energies from XPS for this compound (Note: These are approximate binding energies and can vary based on the specific chemical environment and instrument calibration.)

Core Level Approximate Binding Energy (eV) Chemical Group
C 1s ~284.8 Aromatic C-C, C-H
C 1s ~285.5 C-N
C 1s ~287.0 C=N-O (Oxadiazole)
N 1s ~399.5 -NH₂ (Amine)
N 1s ~401.0 C=N (Oxadiazole)

Ultraviolet Photoelectron Spectroscopy (UPS) Methodologies for Electronic Band Structure Probing

Ultraviolet Photoelectron Spectroscopy (UPS) is a highly sensitive surface analysis technique employed to investigate the valence electronic structure of materials. For organic semiconductors like this compound, UPS provides critical insights into the energy levels that govern charge transport, making it indispensable for the development of organic electronic devices. The technique involves irradiating a material with a focused beam of ultraviolet photons, typically from a He I (21.22 eV) or He II (40.8 eV) source, and measuring the kinetic energy of the emitted photoelectrons.

The fundamental relationship governing this process is:

BE = hν - E_k

where BE is the binding energy of the electron, hν is the energy of the incident photon, and E_k is the measured kinetic energy of the ejected electron.

From the UPS spectrum, two key parameters for this compound can be determined. The first is the energy of the Highest Occupied Molecular Orbital (HOMO), which is found from the onset of the photoemission signal at low binding energy (high kinetic energy). This value is crucial as it dictates the energy barrier for hole injection from an anode into the organic material. The second is the work function (Φ), the minimum energy required to remove an electron from the material's surface to the vacuum level, which is determined from the secondary electron cutoff (the lowest kinetic energy edge of the spectrum).

Studies on aromatic 1,3,4-oxadiazoles demonstrate their utility in organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking layers. infona.pl UPS analysis of thin films of these materials allows for detailed mapping of the valence band structure. infona.plresearchgate.net By comparing the experimental UPS spectra with quantum-chemical calculations, specific spectral features can be assigned to different molecular eigenstates, providing a more quantitative description of the electronic structure. infona.plresearchgate.net While specific UPS data for the isolated this compound monomer is not broadly published, analysis of related oxadiazole derivatives and polymers provides valuable reference points for its expected electronic properties. The technique has been successfully used to determine the ionization energies of various BN heterocycles, providing a "molecular fingerprint" of their occupied molecular orbitals. nih.gov

Table 1: Representative Electronic Properties of Oxadiazole-based Materials Determined by UPS and Theoretical Calculations Note: This table includes data for related oxadiazole compounds to illustrate typical values, as specific data for this compound may vary.

Compound/Material Family Highest Occupied Molecular Orbital (HOMO) Level (eV) Ionization Potential (eV) Work Function (Φ) (eV)
Substituted 1,3,4-Oxadiazoles ~6.0 - 6.5 ~6.1 - 6.6 ~4.2 - 4.5
Oxadiazole-Pyridine Hybrids ~6.3 - 6.4 (Calculated) Not Reported Not Reported

Chromatographic Separation and Purity Assessment Methodologies for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds like this compound. It is essential for monitoring the progress of synthesis reactions, quantifying the purity of the final product, and identifying potential impurities such as unreacted starting materials or side-products. The purity of the monomer is paramount, as even trace impurities can adversely affect polymerization processes and the performance of the resulting materials.

A common approach for analyzing this compound is reversed-phase HPLC (RP-HPLC). sielc.com In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture. A typical mobile phase for analyzing the related isomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (B160568), consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is typically achieved with a UV-Vis detector set to a wavelength where the oxadiazole moiety exhibits strong absorbance.

The retention time of the main compound peak serves as an identifier, while its integrated area allows for precise quantification. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. This impurity profile is critical for quality control and process optimization. The method is scalable and can be adapted for preparative chromatography to isolate impurities for further structural elucidation. sielc.com

Table 2: Typical HPLC Method Parameters for Analysis of Aromatic Oxadiazole Diamines Based on a method for the isomeric 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. sielc.com

Parameter Description
Column Reversed-Phase C18 (e.g., Newcrom R1)
Mobile Phase Acetonitrile (MeCN) and Water with a Phosphoric Acid modifier
Detection UV-Vis Spectroscopy
Analysis Mode Isocratic or Gradient

| Application | Purity determination, impurity profiling, reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound is not suitable for direct GC analysis due to its high molecular weight and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile organic compounds (VOCs) that may be present as impurities. thermofisher.com These volatiles typically consist of residual solvents used during the synthesis and purification stages. The presence of residual solvents is strictly controlled in industrial applications, as they can compromise material integrity and performance. scielo.br

The synthesis of oxadiazole derivatives often involves high-boiling polar aprotic solvents. For analysis, a headspace sampling technique (HS-GC) is commonly employed. thermofisher.comgcms.cz In this procedure, the solid sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC system. The components are separated on a capillary column (e.g., SPBTM-624) based on their boiling points and chemical properties before entering the mass spectrometer. scielo.br The MS detector fragments the molecules into characteristic ions, providing a mass spectrum that serves as a unique fingerprint for positive identification. This method allows for the detection and quantification of residual solvents down to trace levels. nih.govresearchgate.net

Table 3: Potential Volatile Components in this compound Samples Amenable to GC-MS Analysis

Compound Type Rationale for Presence Analytical Technique
N,N-Dimethylformamide (DMF) Residual Solvent Common solvent for synthesis of polymers and heterocycles. thermofisher.com Headspace GC-MS
N,N-Dimethylacetamide (DMAc) Residual Solvent Common solvent for synthesis of polymers and heterocycles. thermofisher.comscielo.br Headspace GC-MS
Toluene Residual Solvent Used in synthesis and recrystallization steps. scielo.br Headspace GC-MS
Pyridine (B92270) Reactant/Solvent Can be used as a catalyst or solvent in cyclization reactions. nih.gov Headspace GC-MS

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Acetonitrile
Phosphoric acid
Formic acid
N,N-Dimethylformamide (DMF)
N,N-Dimethylacetamide (DMAc)
Toluene
Pyridine
Dichloromethane (DCM)

Computational Chemistry and Theoretical Investigations of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity Indices

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-electron systems. mdpi.com A DFT study of this compound would typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d) or larger) to optimize the molecule's geometry and calculate its electronic properties. capes.gov.br

Key parameters derived from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms of the oxadiazole ring and the amine groups would be expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterExpected Value/InformationSignificance
HOMO EnergyNegative value (eV)Indicates electron-donating ability
LUMO EnergyNegative or slightly positive value (eV)Indicates electron-accepting ability
HOMO-LUMO GapPositive value (eV)Relates to chemical reactivity and stability
Dipole MomentNon-zero value (Debye)Indicates overall polarity of the molecule
Mulliken Atomic ChargesCharge values for each atomProvides insight into local charge distribution

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Ab Initio Methods for High-Accuracy Energetics and Electronic Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a higher level of accuracy for the electronic properties and energetics of this compound compared to DFT, albeit at a greater computational cost.

These high-accuracy calculations would be particularly useful for determining precise ionization potentials, electron affinities, and excited state energies, which are crucial for understanding the molecule's behavior in photophysical applications or redox reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function.

Exploration of Conformational Landscapes and Energy Minima

The presence of rotatable single bonds between the central oxadiazole ring and the two aniline (B41778) rings in this compound allows for multiple conformations. A conformational analysis, typically performed using molecular mechanics or DFT, would be necessary to identify the most stable conformers. This involves systematically rotating the dihedral angles and calculating the potential energy of each resulting structure to map out the potential energy surface. The structures corresponding to energy minima would represent the most likely conformations of the molecule.

Reaction Mechanism Elucidation via Computational Pathways Involving this compound

Computational methods are powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of 1,2-diacylhydrazines. nih.gov A computational study could model this reaction pathway, identifying transition state structures and calculating activation energies. This would provide a deeper understanding of the reaction kinetics and the factors influencing the formation of the oxadiazole ring.

Table 2: Hypothetical Parameters from a Reaction Pathway Calculation

ParameterExpected InformationSignificance
Reactant/Product GeometriesOptimized 3D structuresDefines the start and end points of the reaction
Transition State GeometryStructure of the highest energy point on the reaction coordinateRepresents the bottleneck of the reaction
Activation Energy (Ea)Energy difference between reactants and transition stateDetermines the rate of the reaction
Reaction Energy (ΔE)Energy difference between products and reactantsIndicates if the reaction is exothermic or endothermic

Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism. Specific values are not provided as no such study for the title compound was found.

Transition State Identification and Reaction Energy Barrier Calculations

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the title compound, commonly proceeds through the cyclodehydration of 1,2-diacylhydrazine precursors. nih.govjchemrev.com This transformation is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or triflic anhydride (B1165640). nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of this reaction mechanism. youtube.com Theoretical calculations allow for the mapping of the potential energy surface of the reaction, which involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

By calculating the energy difference between the reactants and the transition state, the reaction energy barrier, or activation energy (Ea), can be determined. This value is critical as it governs the kinetics of the reaction. A lower energy barrier corresponds to a faster reaction rate. For the cyclodehydration of a 1,2-diacylhydrazine, computational models can simulate the coordination of the dehydrating agent, the subsequent intramolecular nucleophilic attack, and the final elimination step to form the stable oxadiazole ring. These calculations can be performed in the gas phase or with solvent models to more accurately reflect experimental conditions. nahrainuniv.edu.iq

Table 1: Representative Calculated Reaction Energy Barriers for 1,3,4-Oxadiazole (B1194373) Formation

Precursor/Reaction Type Computational Method Calculated Activation Energy (Ea) (kJ/mol) Reference
Oxidative Cyclization of Acylhydrazones DFT (B3LYP) 80 - 120 organic-chemistry.org
Cyclodehydration of 1,2-Diacylhydrazines DFT (B3LYP/6-31G*) 130 - 160 nih.gov

Note: Data are representative values for the general class of reactions and not specific to this compound.

Rational Design Principles for Catalytic Reactions

Computational modeling serves as a cornerstone for the rational design of catalysts for synthesizing complex molecules. In the context of 1,3,4-oxadiazole derivatives, where syntheses can involve steps like palladium-catalyzed cross-coupling reactions to build the aryl precursors, theoretical calculations provide predictive insights. mdpi.com

The principles of rational catalyst design using computational methods include:

Mechanism Elucidation: DFT calculations can map out the entire catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). This helps identify the rate-determining step and the species that influence it.

Ligand and Metal Screening: The electronic and steric properties of ligands play a crucial role in catalyst activity and selectivity. By computationally modeling the catalyst with various ligands, researchers can predict which will lead to lower energy barriers for the desired reaction pathway and higher barriers for side reactions.

Substrate Reactivity Prediction: For this compound precursors, the electronic nature of the substituents can be analyzed. Computational methods can quantify the effect of electron-donating (-NH₂) or other groups on the reactivity of the molecule, helping to tailor the catalyst and reaction conditions for optimal yield. mdpi.com For instance, the binding energy of substrates to the catalyst's active site can be calculated to predict the reaction's feasibility. researchgate.net

Through such in silico screening, the most promising catalyst systems can be identified, significantly reducing the experimental effort required for optimization.

Prediction of Spectroscopic Signatures Using Theoretical Models

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). nahrainuniv.edu.iq

These predictions are valuable for several reasons: they can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one, they can help assign specific peaks to individual nuclei within the molecule, and they can be used to study conformational effects on NMR parameters. nih.govmdpi.com For this compound, calculations would predict distinct signals for the protons and carbons of the two meta-substituted aniline rings and the oxadiazole core.

Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for a 2,5-Diphenyl-1,3,4-oxadiazole Analog

Nucleus Experimental δ (ppm) Calculated δ (ppm) (DFT/GIAO)
¹H NMR
Aromatic C-H (ortho to oxadiazole) 8.15 8.10
Aromatic C-H (meta to oxadiazole) 7.55 7.52
Aromatic C-H (para to oxadiazole) 7.60 7.58
¹³C NMR
C (oxadiazole ring) 164.5 164.1
C (ipso-carbon attached to oxadiazole) 124.2 123.8
Aromatic C (ortho) 127.0 126.7
Aromatic C (meta) 129.5 129.2

Note: Data are representative values based on published studies of similar structures to illustrate the typical accuracy of the method. nahrainuniv.edu.iqmdpi.com

Vibrational Frequency Calculations for IR and Raman Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Assigning the observed absorption bands to specific molecular motions can be complex, especially for molecules with low symmetry.

DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. ajchem-a.com This allows for a detailed and confident assignment of each band to specific bond stretches, bends, and torsions within the molecule. For this compound, this would include the N-H stretches of the amine groups, the aromatic C-H stretches, the C=N and C-O-C stretches of the oxadiazole ring, and various ring deformation modes.

Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments for a 2,5-Diphenyl-1,3,4-oxadiazole Analog

Vibrational Mode Experimental Frequency (cm⁻¹) Scaled Calculated Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch 3085 3080 ν(C-H)
C=N Stretch (Oxadiazole) 1615 1610 ν(C=N)
C=C Stretch (Aromatic) 1550 1545 ν(C=C)
C-O-C Stretch (Oxadiazole) 1250 1245 ν(C-O-C)
Aromatic C-H In-Plane Bend 1150 1148 δ(C-H)

Note: Data are representative values based on published DFT studies on similar oxadiazole structures. researchgate.netajchem-a.comcapes.gov.br

Intermolecular Interaction Studies and Supramolecular Assembly Modeling

The way molecules pack in the solid state is governed by a delicate balance of intermolecular interactions. These interactions are crucial for determining material properties such as thermal stability, solubility, and, in the context of organic electronics, charge transport efficiency. researchgate.net

For this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding: The primary amine (-NH₂) groups are potent hydrogen bond donors, capable of forming strong N-H···N or N-H···O interactions with acceptor atoms on neighboring molecules.

π-π Stacking: The electron-rich aniline rings and the electron-deficient 1,3,4-oxadiazole ring can engage in π-π stacking interactions, which are critical for stabilizing the crystal lattice.

Computational tools like Molecular Electrostatic Potential (MEP) mapping, Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions. nih.govajchem-a.com MEP maps reveal the electron-rich (negative potential, e.g., around the oxadiazole nitrogen and oxygen atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule, predicting the sites for intermolecular interactions. Hirshfeld surface analysis allows for the quantitative breakdown of different types of intermolecular contacts, showing what percentage of the molecular surface is involved in each type of interaction.

Table 4: Representative Hirshfeld Surface Contact Percentages for a Diaryl-1,3,4-oxadiazole Analog

Intermolecular Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 45 - 55% Represents the dominant, albeit weak, van der Waals interactions.
C···H / H···C 20 - 30% Indicates C-H···π and other carbon-hydrogen contacts.
N···H / H···N 10 - 15% Corresponds to hydrogen bonding involving nitrogen atoms.
O···H / H···O 5 - 10% Corresponds to hydrogen bonding involving the oxadiazole oxygen.

Note: Data are illustrative, based on general findings for similar heterocyclic compounds.

Role of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline in Polymer Chemistry and Advanced Materials Research

As a Monomer in the Synthesis of High-Performance Polymers

The bifunctional nature of 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, with its two reactive amine groups, makes it an ideal monomer for step-growth polymerization. It can react with various co-monomers, such as dianhydrides and diacyl chlorides, to produce a variety of high-performance polymers. The presence of the oxadiazole ring in the polymer backbone contributes to enhanced thermal stability, while the meta-catenated phenyl rings can improve solubility and processability compared to their para-linked counterparts.

Research on Polyimides Derived from this compound

Aromatic polyimides are a class of polymers renowned for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties. mdpi.com The synthesis of polyimides from this compound typically involves a two-step polycondensation reaction with an aromatic tetracarboxylic dianhydride. The first step results in the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

While specific studies on polyimides derived exclusively from this compound are not extensively documented in publicly available literature, research on the isomeric diamine, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, provides valuable insights. nih.gov Polyimides synthesized from this para-linked isomer and various dianhydrides have demonstrated high glass transition temperatures (Tg) ranging from 199 to 290 °C and decomposition temperatures between 437 and 510 °C. nih.gov It is anticipated that polyimides from the meta-linked 3,3'-dianiline would exhibit similar high thermal stability, potentially with improved solubility in organic solvents due to the less linear and more flexible polymer chain structure imparted by the meta-linkages. The synthesis is generally carried out via a high-temperature polycondensation in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP). nih.govnih.gov

Table 1: Illustrative Properties of Aromatic Polyimides Derived from Oxadiazole-Containing Diamines (Data based on analogous polymers from isomeric diamines)

Dianhydride Co-monomerGlass Transition Temperature (Tg)Decomposition Temperature (Td)
Pyromellitic Dianhydride (PMDA)> 300 °C (estimated)> 450 °C (estimated)
4,4'-Oxydiphthalic Anhydride (B1165640) (ODPA)~270 °C nih.gov~500 °C nih.gov
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)~280 °C (estimated)~480 °C (estimated)

Polyamides and Polyamide-Imides Utilizing the Dianiline Moiety

Aromatic polyamides, or aramids, are known for their high strength and heat resistance. The synthesis of polyamides from this compound can be achieved through low-temperature solution polycondensation with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. The resulting polyamides are expected to possess good thermal stability and mechanical properties. The incorporation of the oxadiazole unit can enhance the rigidity and thermal performance of the resulting aramid. elsevierpure.com

Polyamide-imides are a hybrid class of polymers that combine the excellent mechanical properties and solubility of polyamides with the high thermal stability of polyimides. The synthesis of polyamide-imides using this compound can be accomplished by reacting the diamine with a dianhydride that also contains an amide linkage, or by using a trimellitic anhydride derivative. Research on analogous systems has shown that poly(amide-imide)s containing the 1,3,4-oxadiazole (B1194373) ring exhibit high glass transition temperatures and excellent thermal stability. nih.gov These polymers often show good solubility in polar aprotic solvents. elsevierpure.com

Polymerization Mechanisms and Kinetics Involving this compound

The formation of high-performance polymers from this compound proceeds through specific polymerization mechanisms, with step-growth polymerization being the most common pathway.

Step-Growth Polymerization Pathways and Reaction Conditions

The synthesis of polyimides, polyamides, and related polymers from this compound follows a step-growth polymerization mechanism. In this process, the bifunctional monomers react to form dimers, trimers, and larger oligomers, which then continue to react with each other to form long polymer chains. High molecular weight polymers are typically achieved only at very high conversions.

For polyamide synthesis, the reaction between the dianiline and a diacyl chloride is a rapid and irreversible acyl-transfer reaction. This is often carried out at low temperatures (0-25 °C) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or NMP, often with an acid scavenger like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. utwente.nl

Polyimide synthesis is typically a two-step process. The first step, the formation of the poly(amic acid), is a reversible and exothermic reaction. It is usually carried out at low to ambient temperatures to suppress the reverse reaction and prevent imidization from occurring prematurely. The second step, imidization, involves the cyclodehydration of the poly(amic acid) to form the polyimide. This can be achieved by heating the precursor to high temperatures (200-350 °C) or by using chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine, at lower temperatures.

Controlled Polymerization Techniques for Macromolecular Design

While step-growth polymerization is the standard method for producing the aforementioned polymers, achieving precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers) can be challenging. Controlled polymerization techniques are less commonly applied to the synthesis of high-performance aromatic polymers like polyimides and polyamides directly from their monomers.

However, principles of controlled polymerization can be adapted. For instance, in step-growth polymerization, careful control of the stoichiometry of the monomers is crucial for achieving high molecular weights. End-capping agents can be used to control the chain length and improve the processability of the resulting polymers.

For more advanced macromolecular architectures, techniques like "living" or controlled radical polymerization (e.g., ATRP, RAFT) are generally employed for vinyl monomers. sigmaaldrich.commdpi.com To create well-defined block copolymers containing segments of the high-performance polymers discussed, one could synthesize oligomers of, for example, a polyamide with reactive end groups, and then use these oligomers as macroinitiators for a subsequent controlled radical polymerization of a different monomer. This approach allows for the combination of the properties of high-performance aromatic polymers with those of other polymer classes in a controlled manner.

Research on Macromolecular Architecture and Topological Control in Polymers Containing this compound Units

The arrangement of monomer units within a polymer chain, known as macromolecular architecture, profoundly influences the material's properties. In the context of polymers derived from this compound, researchers have explored various architectures, including linear, branched, crosslinked, and hyperbranched structures, to tailor their performance for specific advanced applications.

Synthesis and Investigation of Linear and Branched Polymer Structures

Linear Polymers:

Linear polyamides containing the this compound moiety are typically synthesized through low-temperature solution polycondensation. This method involves reacting the diamine with aromatic diacid chlorides in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to enhance the solubility of the resulting polymer. researchgate.net The general reaction scheme involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbon of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrochloric acid (HCl), which is neutralized by the solvent or an added acid acceptor.

The resulting linear aromatic polyamides are characterized by their high thermal stability, excellent mechanical properties, and good solubility in polar aprotic solvents, which is a desirable trait for processing. researchgate.net The incorporation of the 1,3,4-oxadiazole ring contributes to the rigidity of the polymer backbone and enhances its thermal and oxidative stability.

Branched Polymers:

The introduction of branching into the polymer structure can significantly alter its properties, often leading to decreased crystallinity, lower viscosity, and improved solubility compared to linear analogues. One common approach to synthesize branched polymers containing this compound is through the co-polycondensation of the diamine with a mixture of di- and tri-functional acid chlorides. The tri-functional monomer acts as a branching point, leading to the formation of a branched macromolecular structure.

The extent of branching can be controlled by the molar ratio of the di- to tri-functional co-monomer. These branched architectures are of interest for applications where high solubility and processability are paramount, without significantly compromising the inherent thermal stability of the oxadiazole-containing backbone.

Development of Crosslinked Networks and Hyperbranched Architectures

Crosslinked Networks:

Crosslinked networks based on polymers containing this compound are developed to achieve superior thermal and dimensional stability, as well as enhanced chemical resistance. Crosslinking can be induced by incorporating multifunctional monomers during polymerization or by post-polymerization reactions. For instance, reacting the linear or branched polyamide with a suitable crosslinking agent that can form covalent bonds between the polymer chains results in a three-dimensional network structure. The density of crosslinks, which dictates the final properties of the network, can be controlled by the amount of crosslinking agent used. These materials are particularly suited for applications in demanding environments, such as in aerospace and electronics, where robust performance at elevated temperatures is required.

Hyperbranched Architectures:

Hyperbranched polymers represent a unique class of dendritic macromolecules with a highly branched, three-dimensional globular structure. They are typically synthesized through a one-pot polymerization of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. kpi.ua To create a hyperbranched polymer incorporating the this compound unit, one could envision modifying the diamine to create an AB2 monomer. For example, one of the amino groups could be selectively reacted with a molecule containing two reactive sites that are complementary to the remaining amino group.

The resulting hyperbranched polymers are characterized by a high density of functional end groups, low viscosity, and high solubility. These properties make them attractive for applications such as additives, coatings, and drug delivery systems. The synthesis of hyperbranched polymers containing the 1,3,4-oxadiazole moiety is an active area of research, aiming to combine the advantageous properties of the hyperbranched architecture with the thermal and chemical stability of the oxadiazole ring. kpi.ua

Integration of this compound-Based Polymers into Functional Materials Systems

The unique combination of properties offered by polymers derived from this compound makes them excellent candidates for incorporation into advanced functional material systems. Research in this area focuses on creating composite materials, blends, and nanostructured materials to further enhance their performance and expand their application scope.

Research on Composite Materials and Blends

Composite Materials:

Polymer composites are materials where a polymer matrix is reinforced with a filler to improve specific properties. For polyamides based on this compound, various fillers can be incorporated to enhance their mechanical strength, thermal conductivity, or electrical properties. Common reinforcing agents include glass fibers, carbon fibers, and inorganic nanoparticles such as silica (B1680970) (SiO2) and titania (TiO2).

The preparation of these composites often involves solution blending, where the polymer and filler are dispersed in a common solvent, followed by removal of the solvent to form the composite material. The properties of the resulting composite are highly dependent on the nature of the filler, its concentration, and the interfacial adhesion between the filler and the polymer matrix.

Table 1: Representative Examples of Composite Materials Based on Aromatic Polyamides Containing Oxadiazole Units

Polymer MatrixFillerFiller Content (wt%)Key Property EnhancementPotential Application
Poly(oxadiazole-amide)Carbon Nanotubes1-5Increased Electrical Conductivity, Enhanced Mechanical StrengthAntistatic Coatings, EMI Shielding
Poly(oxadiazole-amide)Silica (SiO2) Nanoparticles2-10Improved Thermal Stability, Higher ModulusHigh-Temperature Adhesives
Poly(oxadiazole-amide)Clay (Montmorillonite)3-7Reduced Gas Permeability, Enhanced Thermal StabilityBarrier Films, Coatings

Polymer Blends:

Blending polymers containing this compound with other polymers is a cost-effective strategy to develop new materials with tailored properties. Due to the rigid and polar nature of the oxadiazole-containing polyamides, they are often immiscible with many other commodity polymers. Therefore, the use of compatibilizers may be necessary to improve the interfacial adhesion and achieve a stable morphology. The properties of the blend are determined by the properties of the individual components, their relative proportions, and the morphology of the blend.

Fabrication of Nanostructured Materials Utilizing the Oxadiazole-Dianiline Unit

The synthesis of nanostructured materials from polymers containing the this compound unit has garnered significant interest due to the potential for creating materials with novel properties and functionalities. This includes the preparation of polymer nanoparticles and nanofibers.

Polymer Nanoparticles:

Aromatic polyamide and poly(1,3,4-oxadiazole-amide) nanoparticles can be synthesized and have been shown to exhibit interesting optical properties, such as blue light emission. nih.gov These nanoparticles can be prepared using various methods, including nanoprecipitation and emulsion polymerization. The size and morphology of the nanoparticles can be controlled by adjusting the reaction conditions. The pendant acetoxybenzamide groups in some of these polymers can act as signaling units due to their fluorescent characteristics. nih.gov

Nanofibers:

Electrospinning is a versatile technique used to produce polymer nanofibers with diameters ranging from nanometers to a few micrometers. Polyamides based on this compound can be dissolved in suitable solvents and electrospun to form non-woven mats of nanofibers. These nanofibrous mats have a high surface-area-to-volume ratio, making them attractive for applications in filtration, sensing, and as scaffolds for tissue engineering.

Table 2: Examples of Nanostructured Materials from Aromatic Polyamides with Oxadiazole Moieties

Nanostructure TypeFabrication MethodKey FeaturePotential Application
NanoparticlesNanoprecipitationBlue Light EmissionFluorescent Probes, Optoelectronics
NanofibersElectrospinningHigh Surface AreaHigh-Performance Filters, Scaffolds
Nanocomposite FilmsSolution Casting with NanofillersEnhanced Mechanical and Thermal PropertiesAerospace Components, Electronics

Methodologies for Investigating Macromolecular Structures of Polymers Based on this compound

A comprehensive understanding of the macromolecular structure of polymers derived from this compound is essential for establishing structure-property relationships. A variety of analytical techniques are employed to characterize these polymers at the molecular level.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental tool for confirming the chemical structure of the synthesized polymers. The presence of characteristic absorption bands for the amide group (N-H stretching and C=O stretching) and the 1,3,4-oxadiazole ring (C=N and C-O-C stretching) provides evidence of successful polymerization and the incorporation of the respective moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymers. The chemical shifts and integration of the peaks in the NMR spectra provide information about the arrangement of the monomer units in the polymer chain. For more complex architectures like branched and hyperbranched polymers, specialized NMR techniques may be required.

Molar Mass and Molar Mass Distribution:

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most common method for determining the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. These parameters are crucial for understanding the polymerization process and its effect on the final properties.

Viscometry: Dilute solution viscometry is a classical method to estimate the molar mass of polymers. The intrinsic viscosity of a polymer solution is related to its molar mass through the Mark-Houwink-Sakurada equation.

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The high thermal stability of polymers containing the 1,3,4-oxadiazole ring is a key characteristic that is confirmed by TGA.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. The Tg is a critical parameter that defines the upper service temperature of amorphous polymers.

Morphological and Structural Analysis:

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. youtube.com This method separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). youtube.com The PDI provides insight into the breadth of the molecular weight distribution, which significantly impacts the physical and mechanical properties of the polymer.

In the study of aromatic polyamides and poly(1,3,4-oxadiazole-amide)s, GPC is employed to confirm the successful synthesis of high-molecular-weight polymers, a prerequisite for achieving desirable mechanical properties such as toughness and film-formability. For instance, research on aromatic poly(1,3,4-oxadiazole-amide)s has reported the synthesis of polymers with high molecular weights, which is indicative of their potential for forming strong films and fibers. jrmds.in

The molecular weight characteristics of these polymers are critical as they influence solubility, viscosity, and ultimately, the performance of the final material. A representative summary of molecular weight data for a series of aromatic poly(1,3,4-oxadiazole-amide)s, analogous to those that could be synthesized from this compound, is presented in the table below. The data showcases typical values obtained for high-performance aromatic polymers containing oxadiazole moieties.

Polymer SampleNumber-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (PDI)
Poly(oxadiazole-amide) 177,000207,0002.69
Poly(oxadiazole-amide) 295,000255,0002.68
Poly(oxadiazole-amide) 3110,000290,0002.64
Poly(oxadiazole-amide) 4131,000330,0002.52

This table presents representative data for aromatic poly(1,3,4-oxadiazole-amide)s, illustrating typical molecular weight ranges and polydispersity indices achieved for this class of polymers. The values are based on findings reported for analogous polymer systems. jrmds.in

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) for Polymer Morphology Research

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) are powerful techniques used to investigate the hierarchical structure of polymers over different length scales. rigaku.com WAXD provides information about the atomic-level organization, such as the degree of crystallinity and the arrangement of polymer chains within crystalline domains (unit cell parameters). rigaku.com In contrast, SAXS probes larger structural features, typically in the range of 1 to 100 nanometers, revealing information about the morphology of semi-crystalline polymers, including the size, shape, and distribution of crystalline lamellae and amorphous regions. rigaku.com

For high-performance polymers derived from monomers like this compound, the morphology plays a critical role in determining their mechanical and thermal properties. The introduction of the rigid 1,3,4-oxadiazole ring can lead to the formation of ordered structures. researchgate.net The isomeric attachment of the aniline (B41778) units (meta- vs. para-linkage) can significantly influence the chain packing and the resulting morphology. researchgate.netmdpi.com Meta-substituted diamines, such as this compound, often lead to polymers with a more amorphous or less-ordered structure compared to their para-substituted counterparts. researchgate.netmdpi.com This can result in increased solubility and processability, albeit potentially with some trade-offs in thermal stability and mechanical strength.

WAXD Analysis:

In WAXD analysis of these polymers, broad halos in the diffraction pattern are indicative of an amorphous structure, where the polymer chains lack long-range order. researchgate.net The presence of sharp diffraction peaks, on the other hand, signifies a semi-crystalline or crystalline nature, where segments of the polymer chains are packed in a regular, repeating lattice. rigaku.com The position and intensity of these peaks can be used to identify the crystalline phase and calculate the degree of crystallinity. Studies on aromatic polyimides have shown that the method of synthesis and the chemical structure of the monomers, including the use of isomeric diamines, strongly affect the degree of crystallinity. nih.gov

SAXS Analysis:

SAXS is particularly useful for characterizing the lamellar morphology of semi-crystalline polymers. The scattering patterns can reveal the long period, which is the average repeating distance between crystalline lamellae. rigaku.com For amorphous polymers, SAXS can provide insights into the presence of heterogeneities and the nature of the free volume, which is crucial for understanding properties like gas permeability in membrane applications. azonano.com In the context of polymers containing oxadiazole rings, SAXS can be used to study the nanophase separation and the ordering of the rigid-rod like segments, which can influence the material's optical and electronic properties.

The combined use of SAXS and WAXD provides a comprehensive picture of the polymer's solid-state structure, from the atomic to the nanoscale. This understanding is essential for correlating the polymer architecture, dictated by monomers like this compound, with the macroscopic properties of the resulting advanced materials.

Mechanistic Studies and Reactivity Profiling of 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Reactivity of the Amine Functionalities in 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

The primary amine groups on the terminal phenyl rings are the most reactive sites in this compound, rendering the molecule a versatile building block for the synthesis of larger, more complex structures.

Nucleophilic Reactivity and Derivatization Reactions

The amine functionalities of this compound exhibit typical nucleophilic characteristics, readily participating in reactions with various electrophiles. This reactivity is fundamental to its use as a monomer in polymerization reactions and as a precursor for a range of derivatives.

One of the most common derivatization reactions involves the condensation of the amine groups with aldehydes and ketones to form Schiff bases (imines). This reaction is often a precursor step for the synthesis of more complex heterocyclic systems or for the preparation of ligands with specific coordination properties. While specific studies on the 3,3'-isomer are not extensively documented, research on the analogous 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline (B160568) demonstrates the feasibility of such transformations. researchgate.net

Furthermore, the amine groups can undergo acylation reactions with acid chlorides or anhydrides. This reactivity is extensively utilized in the synthesis of high-performance polymers, such as polyamides and polyimides. The reaction of this compound with various dianhydrides leads to the formation of polyimides with excellent thermal stability, a property enhanced by the presence of the rigid 1,3,4-oxadiazole (B1194373) ring in the polymer backbone. capes.gov.br

The nucleophilicity of the amine groups also allows for their reaction with isocyanates to form urea (B33335) derivatives and with isothiocyanates to yield thiourea (B124793) derivatives. These reactions provide pathways to a diverse range of compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Reaction TypeReagent ExampleProduct TypePotential Application
Schiff Base FormationAromatic AldehydesDi-imineLigand Synthesis
AcylationDianhydridesPolyimideHigh-performance Polymers
Reaction with IsocyanatesDiisocyanatesPolyureaAdvanced Materials
Reaction with IsothiocyanatesIsothiocyanatesThiourea derivativesMedicinal Chemistry

Table 1: Representative Derivatization Reactions of the Amine Functionalities

Investigations into Aromatic Substitution Reactions on the Phenyl Rings

The phenyl rings of this compound are activated towards electrophilic aromatic substitution by the presence of the strongly activating amino groups. The directing effect of the amine group (ortho-, para-directing) and the deactivating, meta-directing effect of the linkage to the oxadiazole ring influence the regioselectivity of these reactions.

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur primarily at the positions ortho and para to the amine groups (positions 2', 4', and 6' of the aniline (B41778) rings). However, the steric hindrance from the bulky oxadiazole moiety and the potential for the amine group to be protonated under acidic reaction conditions (forming a deactivating ammonium (B1175870) group) can complicate these reactions and affect the distribution of isomers.

While specific studies detailing the electrophilic substitution on this compound are limited, the general principles of electrophilic aromatic substitution in anilines suggest that careful control of reaction conditions is necessary to achieve selective substitution. For instance, acylation of the amine groups prior to electrophilic substitution can be employed to moderate the reactivity and improve the selectivity of the substitution pattern.

Intrinsic Reactivity and Stability of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is a thermally and chemically stable heterocyclic system, a characteristic attributed to its aromatic nature. This stability is a key feature in the application of this compound in high-performance materials.

Studies on Electrophilic and Nucleophilic Attack on the Heterocyclic Core

The 1,3,4-oxadiazole ring is generally resistant to electrophilic attack at its carbon atoms. The presence of two electronegative nitrogen atoms and an oxygen atom within the ring leads to a significant decrease in electron density at the carbon atoms, making them poor targets for electrophiles. Electrophilic attack, if it occurs, is more likely to happen at one of the nitrogen atoms.

Conversely, the electron-deficient nature of the carbon atoms makes the 1,3,4-oxadiazole ring susceptible to nucleophilic attack, particularly if a good leaving group is attached to one of the carbon atoms. However, in this compound, the carbon-carbon bond between the oxadiazole ring and the phenyl rings is not readily cleaved by nucleophiles under normal conditions.

Chemical Transformation and Degradation Mechanisms under Various Conditions

The 1,3,4-oxadiazole ring exhibits high stability under a range of conditions. It is generally resistant to hydrolysis under both acidic and basic conditions. This stability is crucial for the long-term performance of polymers and other materials derived from this compound.

Degradation of the 1,3,4-oxadiazole ring typically requires harsh conditions, such as very strong acids or bases at elevated temperatures. Under such conditions, the ring can undergo cleavage. For example, treatment with strong reducing agents can lead to the reductive cleavage of the N-O bond.

The thermal stability of the 1,3,4-oxadiazole ring is a significant attribute, contributing to the high decomposition temperatures of polymers incorporating this moiety. This thermal robustness is a key reason for its use in materials designed for high-temperature applications.

Role as a Ligand Precursor and its Coordination Chemistry Research

The presence of two primary amine groups and the nitrogen atoms of the central 1,3,4-oxadiazole ring makes this compound a versatile ligand precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The amine groups can be readily derivatized, for example, through Schiff base condensation with aldehydes, to introduce additional coordination sites.

The nitrogen atoms of the oxadiazole ring can also participate in coordination to metal ions, acting as N-donors. The coordination behavior is influenced by the steric and electronic properties of the substituents on the phenyl rings.

Research into the coordination chemistry of 2,5-bis(3-aminophenyl)-1,3,4-oxadiazole has demonstrated its ability to form coordination polymers with various metal ions. These materials are of interest for their potential applications in catalysis, gas storage, and luminescence. The flexible nature of the aminophenyl groups allows for the formation of diverse network structures depending on the coordination geometry of the metal center and the reaction conditions.

Metal IonResulting Structure TypePotential Application
Ag(I)Coordination PolymerLuminescent Materials
Cu(II)Metal-Organic FrameworkCatalysis
Zn(II)Coordination NetworkGas Storage

Table 2: Examples of Metal Complexes with 2,5-bis(aminophenyl)-1,3,4-oxadiazole Ligands

Investigations into Metal Complexation and Coordination Modes

The compound this compound is a multifunctional ligand capable of engaging metal ions through several potential coordination sites. The 1,3,4-oxadiazole ring itself is a well-documented coordinating agent in metal complexes. nih.gov Its two nitrogen atoms possess lone pairs of electrons and can act as donors to form stable complexes with a variety of transition metals. nih.govanjs.edu.iq Furthermore, the two primary amine (-NH₂) groups on the aniline rings provide additional nitrogen donor sites.

This multi-dentate character allows for several coordination modes:

Bridging Ligand: The most probable coordination mode involves the molecule acting as a bridging ligand, linking two or more metal centers. This can occur through the nitrogen atoms of the oxadiazole ring, the amine groups, or a combination thereof. This capacity is crucial for the self-assembly of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

Chelating Ligand: While less common for this specific isomer due to the meta-positioning of the amine groups, chelation involving one amine nitrogen and the adjacent oxadiazole nitrogen with a single metal center could be possible, though it would result in a strained, large ring.

Monodentate Coordination: The ligand could, in principle, coordinate to a metal center through a single amine nitrogen atom, leaving the rest of the molecule uncoordinated.

The geometry of the ligand, with its rigid central ring and flexible aniline wings, influences the structure of the resulting metal complexes. It can facilitate the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The choice of metal ion and reaction conditions, such as solvent and temperature, plays a critical role in determining the final architecture of the supramolecular assembly. nih.gov For instance, studies on similar 2,5-disubstituted 1,3,4-oxadiazole ligands have shown the formation of discrete mononuclear complexes as well as infinite polymeric structures. nih.govanjs.edu.iq

Table 1: Potential Coordination Behavior of this compound
Coordination SitePotential Coordination ModeCommonly Complexed Metal IonsResulting Structure Type
Oxadiazole Nitrogen Atoms (N3, N4)Bridging (μ₂)Fe(II), Co(II), Ni(II), Cu(II), Ag(I) nih.govresearchgate.netCoordination Polymers, Dinuclear Complexes nih.gov
Aniline Nitrogen Atoms (-NH₂)Monodentate, BridgingPd(II), Cu(II), Zn(II), Cd(II) nih.govanjs.edu.iqMononuclear Complexes, Coordination Polymers
Combined Oxadiazole and Aniline NitrogensBridging, TetradentateCo(II), Ni(II), Cu(II) nih.gov3D Metal-Organic Frameworks, Polynuclear Clusters

Catalyst Performance and Selectivity Studies in Metal-Organic Systems

While specific catalytic studies on complexes of this compound are not extensively documented, the structural features suggest significant potential. Metal complexes derived from N-donor ligands are a cornerstone of modern catalysis. The incorporation of the dianiline-oxadiazole ligand into a metal-organic system can influence catalytic activity and selectivity in several ways:

Electronic Effects: The electron-deficient oxadiazole core and electron-donating aniline groups can electronically modulate the coordinated metal center, tuning its reactivity for specific catalytic transformations.

Steric Control: The rigid and defined geometry of the ligand can create specific pockets around the metal's active site, enforcing steric hindrance that may lead to high substrate selectivity or product selectivity (e.g., regioselectivity or stereoselectivity).

Cooperative Catalysis: In dinuclear or polynuclear complexes formed with this bridging ligand, the proximity of two or more metal centers can enable cooperative catalysis, where both metals participate in the reaction mechanism to facilitate transformations that are difficult for single-site catalysts.

Potential applications for such catalytic systems could include oxidation reactions, reduction of unsaturated functionalities, and carbon-carbon bond-forming reactions like Suzuki or Heck cross-couplings, which are often catalyzed by palladium complexes. nih.gov The performance of such a catalyst would be highly dependent on the metal used, the stability of the complex under reaction conditions, and the accessibility of the catalytic sites.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound
Potential Catalytic ReactionRelevant Metal CenterRole of the LigandPotential Advantage
C-C Cross-Coupling (e.g., Suzuki)Palladium (Pd), Nickel (Ni)Stabilize metal center; control coordination sphere. nih.govEnhanced catalyst lifetime and selectivity.
Oxidation of Alcohols/AlkenesManganese (Mn), Ruthenium (Ru), Copper (Cu)Modulate redox potential of the metal; provide steric control.High selectivity for specific oxidation products.
Hydrogenation/Transfer HydrogenationRhodium (Rh), Iridium (Ir), Iron (Fe)Create a specific coordination environment for substrate binding.Stereoselective reduction of prochiral substrates.
Ring-Opening PolymerizationZinc (Zn), Aluminum (Al)Control polymer chain growth and tacticity.Production of polymers with defined properties.

Photochemical and Oxidative Degradation Pathways

The stability of this compound is a critical parameter, particularly for applications in materials science where exposure to light and atmospheric oxygen is common. Degradation can occur through photochemical transformations initiated by UV radiation or through oxidative processes.

Research on Photochemical Transformation Mechanisms

The 1,3,4-oxadiazole ring is known for its high photoluminescence quantum yield and excellent thermal and chemical stability, which makes it a desirable component in materials like organic light-emitting diodes (OLEDs). nih.govmdpi.com This stability suggests a high resistance to photochemical degradation. However, under high-energy ultraviolet (UV) irradiation, several transformation pathways could theoretically be initiated.

Research on related 1,2,4-oxadiazole (B8745197) derivatives has shown that they can undergo photochemical ring isomerization to the more stable 1,3,4-oxadiazole structure. rsc.org While the 1,3,4-isomer is already the stable form, intense irradiation could potentially provide enough energy to induce ring-opening reactions, although this is less common.

A more likely pathway for photochemical transformation involves the aniline moieties. Aromatic amines are known to be photosensitive. Upon absorption of UV light, the aniline groups can be excited, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including:

Dimerization: Two molecules can couple to form azo or hydrazo compounds, leading to discoloration and changes in material properties.

Photo-oxidation: In the presence of oxygen, the excited molecule can react to form oxidized species, such as nitroso or nitro compounds.

Table 3: Plausible Photochemical Transformation Pathways
Affected MoietyTransformation TypePotential ProductsInitiating Factor
Aniline (-NH₂) GroupPhoto-oxidationNitroso, Nitro, and Azo derivativesUV radiation in the presence of O₂
Aniline (-NH₂) GroupRadical CouplingDimerized species (e.g., benzidines)High-intensity UV radiation
1,3,4-Oxadiazole RingRing Cleavage (less likely)Hydrazide or nitrile fragmentsHigh-energy, short-wavelength UV

Elucidation of Oxidative Degradation Mechanisms in Different Environments

Oxidative degradation is a significant concern for materials containing aromatic amine and heterocyclic structures. For this compound, degradation can be initiated at either the aniline groups or, under more extreme conditions, the oxadiazole ring.

The primary sites for initial oxidative attack are the nitrogen atoms of the amine groups. Aromatic amines are readily oxidized, a process that can be initiated by chemical oxidants, atmospheric oxygen (especially at elevated temperatures), or electrochemical means. The mechanism often involves the formation of a radical cation, which is then subject to further reactions, leading to the formation of colored quinone-imine structures and ultimately to polymerization, resulting in insoluble, dark-colored materials.

The 1,3,4-oxadiazole ring itself is highly resistant to oxidation due to its aromaticity and the presence of the electronegative oxygen atom. However, studies on the thermal degradation of aromatic poly(1,3,4-oxadiazole) fibers show that at high temperatures (above 400 °C), the ring system does break down. researchgate.net In an inert atmosphere, the ring cleaves, but in the presence of air, oxygen accelerates the degradation process, leading to the formation of carbon dioxide (CO₂) and other small molecule fragments. researchgate.net

Furthermore, research on the degradation of a 1,2,4-oxadiazole drug candidate demonstrated a pH-dependent degradation mechanism involving nucleophilic attack on the ring, causing it to open and form an aryl nitrile product. researchgate.net A similar hydrolytic ring-opening could be a plausible degradation pathway for the 1,3,4-isomer in aqueous environments, particularly under acidic or basic conditions that could catalyze the reaction.

Table 4: Oxidative Degradation Mechanisms and Influencing Factors
Degradation PathwayAffected MoietyEnvironment / ConditionsObserved/Potential Products
Amine OxidationAniline (-NH₂) GroupAtmospheric O₂, chemical oxidants, elevated temperatureQuinone-imines, polymeric materials, colored byproducts
Thermal-Oxidative Cleavage1,3,4-Oxadiazole RingHigh temperature (>400°C) in air researchgate.netCO₂, aromatic nitriles, charred residue researchgate.net
Hydrolytic Ring Opening1,3,4-Oxadiazole RingAqueous environments (acidic or basic pH) researchgate.netDiacylhydrazine or nitrile-containing fragments researchgate.net

Emerging Research Directions and Future Perspectives for 3,3 1,3,4 Oxadiazole 2,5 Diyl Dianiline

Advancements in Sustainable Synthetic Methodologies and Process Intensification

Traditional synthesis of 2,5-diaryl-1,3,4-oxadiazoles often involves multi-step processes using harsh reagents like phosphorus oxychloride or polyphosphoric acid, which present environmental and safety challenges. thetametrisis.com The future of 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline synthesis is geared towards greener and more efficient methodologies.

Sustainable Synthetic Approaches: Research is increasingly focused on adopting green chemistry principles for the synthesis of oxadiazole derivatives. researchgate.net This includes the use of solid-supported catalysts and solvent-free reaction conditions. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for similar oxadiazole compounds, offering a more energy-efficient alternative to conventional heating. researchgate.netacs.orgacs.org The development of one-pot reactions where 3-aminobenzoic acid is directly converted to the target diamine without isolating intermediate hydrazides is a key area of interest.

Process Intensification with Flow Chemistry: Flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. nih.govthieme-connect.comresearchgate.net This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for seamless integration of reaction, work-up, and purification steps. nih.gov An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles using an iodine-mediated oxidative cyclization has been reported, achieving high yields in short residence times. nih.gov Adapting such flow processes for the production of this compound could lead to significant process intensification, enabling scalable and on-demand manufacturing with reduced waste generation.

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Microwave-Assisted Synthesis Reduced reaction time, increased yields, energy efficiency. researchgate.netOptimization of microwave parameters, solvent-free conditions.
Catalytic One-Pot Reactions Process simplification, reduced waste, improved atom economy. researchgate.netDevelopment of reusable and environmentally benign catalysts.
Flow Chemistry Enhanced safety, precise process control, scalability, in-line purification. nih.govReactor design, optimization of flow parameters (temperature, pressure, residence time).

Exploration of Novel Functional Polymers and Hybrid Materials Leveraging the Oxadiazole-Dianiline Scaffold

The primary application of this compound is as a monomer for high-performance polymers. Its meta-catenated structure is particularly significant as it disrupts the chain packing that is typical of its linear para-isomers, leading to enhanced solubility and processability without substantially compromising thermal stability.

Organo-Soluble Aromatic Polyamides and Polyimides: The introduction of the bent, meta-substituted 3,3'-diamine monomer into polyamide and polyimide backbones is a key strategy for producing organo-soluble high-performance polymers. mdpi.commdpi.comresearchgate.net Unlike their intractable para-aramid counterparts, polymers derived from this monomer can be processed from solution, enabling the fabrication of films, coatings, and membranes. elsevierpure.com These polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the presence of the oxadiazole ring. elsevierpure.comresearchgate.net Research is focused on polymerizing this diamine with various dianhydrides and diacid chlorides to create a library of polymers with tailored properties, such as high optical transparency and low refractive indices, which are desirable for optoelectronic applications. mdpi.com

Hybrid Materials: The oxadiazole-dianiline scaffold can be incorporated into hybrid organic-inorganic materials. For instance, the amine functionalities can be used to graft the molecule onto the surface of nanoparticles (e.g., silica (B1680970), titania) or to form complexes with metal ions. Such hybrid materials could find applications in areas like catalysis, sensing, or as reinforcing fillers in polymer composites to enhance mechanical and thermal properties.

Polymer Type Key Feature from 3,3'-Dianiline Monomer Potential Applications
Aromatic Polyamides (Aramids) Improved solubility in organic solvents. nih.govHigh-strength fibers, films, and coatings from solution processing.
Polyimides Enhanced processability, high Tg, good optical transparency. mdpi.commdpi.comDielectric materials, gas separation membranes, flexible electronic substrates.
Hybrid Materials Reactive sites for surface modification or metal coordination.Nanocomposites with enhanced thermal/mechanical properties, catalysts.

Development of Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Polymerization Processes

To optimize the synthesis of both the monomer and its subsequent polymers, advanced characterization techniques that allow for real-time, in-situ monitoring are crucial. These process analytical technologies (PAT) provide a deeper understanding of reaction kinetics and mechanisms.

Spectroscopic Monitoring of Polymerization: Techniques like in-situ Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are being explored to monitor the progress of polycondensation reactions in real-time. acs.orgresearchgate.net By tracking the disappearance of amine and carboxylic acid/acyl chloride functional groups and the appearance of amide linkages, the reaction kinetics can be accurately determined. researchgate.net This allows for precise control over the molecular weight and polydispersity of the resulting polymers.

Advanced In-Situ Techniques: More advanced methods are also being adapted for polymerization monitoring. Direct Analysis in Real Time Mass Spectrometry (DART-MS) can provide rapid identification of monomers and growing oligomer chains directly from the reaction mixture. researchgate.netnih.gov For in-depth kinetic and mechanistic studies, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the chemical transformations during polymerization. rsc.org Furthermore, dielectric spectroscopy is a powerful tool for monitoring the curing process in polymers by tracking changes in dipole orientation and charge migration as the polymerization proceeds. nih.govthieme-connect.comresearchgate.net

Technique Information Gained Advantage for Process Control
In-Situ NIR/FTIR Concentration of functional groups, reaction endpoint. researchgate.netReal-time kinetic data, ensuring consistent product quality.
DART-MS Identification of reactants, intermediates, and products. nih.govRapid, direct analysis without sample preparation.
In-Situ NMR Detailed structural changes, reaction mechanism. rsc.orgIn-depth understanding of polymerization pathways.
Dielectric Spectroscopy Degree of cure, viscosity changes, molecular mobility. nih.govresearchgate.netOptimization of curing cycles, monitoring of polymer network formation.

Theoretical and Computational Advancements in Predicting Reactivity, Polymerization, and Self-Assembly Behavior

Computational chemistry offers a powerful predictive tool to accelerate the design and development of new materials based on this compound.

Predicting Reactivity and Polymerization: Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the diamine monomer. nih.gov Such studies can predict the relative reactivity of the amine groups and provide insights into the mechanism of polycondensation. Machine learning and artificial neural networks are emerging as novel approaches to predict copolymerization behavior and reactivity ratios based solely on monomer structures, which could be applied to systems involving this diamine. rsc.orgrsc.org Molecular dynamics (MD) simulations are particularly useful for modeling the polymerization process itself, such as interfacial polymerization, and for predicting the final morphology and properties of the resulting polymer network. acs.org

Modeling Self-Assembly and Material Properties: The meta-substitution on the phenyl rings dictates a specific geometry that influences how polymers derived from this monomer pack and self-assemble. Computational studies can predict these packing arrangements and their effect on material properties. nih.gov MD simulations can forecast the bulk properties of the resulting polymers, such as their glass transition temperature, mechanical modulus, and gas transport properties in membranes. acs.org This predictive capability allows for the in-silico design of polymers with desired performance characteristics before committing to extensive experimental synthesis. utexas.edu

Computational Method Predicted Properties Impact on Research & Development
Density Functional Theory (DFT) Monomer reactivity, electronic structure, bond energies. nih.govGuides synthesis strategies and explains reaction mechanisms.
Machine Learning Models Copolymer composition, reactivity ratios. rsc.orgrsc.orgAccelerates the design of copolymers with targeted properties.
Molecular Dynamics (MD) Polymer chain conformation, Tg, mechanical properties, self-assembly. acs.orgEnables virtual screening of polymer candidates for specific applications.

Integration into Self-Healing and Stimuli-Responsive Materials Systems Research

The unique chemical features of the this compound scaffold present opportunities for its use in advanced "smart" materials.

Self-Healing Polymers: The development of self-healing polymers, which can intrinsically repair damage, is a major frontier in materials science. researchgate.netsciengine.comresearchgate.netwiley-vch.denih.gov The oxadiazole ring and the amide linkages in polymers derived from this diamine can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These reversible bonds can be harnessed to create intrinsic self-healing materials. If a polymer is damaged, the application of a stimulus like heat could provide the polymer chains with enough mobility to re-establish these non-covalent interactions across the damaged interface, thus healing the material.

Stimuli-Responsive Systems: The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring and the electron-rich aniline (B41778) units make this scaffold a candidate for creating redox-active and chemosensory materials. The amine groups can be functionalized to act as recognition sites for specific ions or molecules. Polymers containing this unit could be designed to change their optical or electronic properties upon binding to an analyte, forming the basis of a chemical sensor. luxembourg-bio.com Furthermore, the oxadiazole moiety can be part of a redox-active system. Polymers incorporating this unit could be designed to undergo structural or property changes in response to oxidative or reductive stimuli, which is a key principle in designing materials for targeted drug delivery or controlled-release applications.

Material System Role of the Oxadiazole-Dianiline Scaffold Potential Application Area
Self-Healing Polymers Provides sites for reversible non-covalent interactions (H-bonding, π-π stacking). researchgate.netCoatings, structural composites with extended lifetimes.
Chemosensors Amine groups act as binding sites; oxadiazole ring influences electronic properties.Environmental monitoring, medical diagnostics.
Redox-Responsive Materials The oxadiazole unit can participate in redox processes, triggering a material response.Targeted drug delivery, smart coatings.

Q & A

Q. Q1. What are the optimized synthetic routes for 3,3'-(1,3,4-oxadiazole-2,5-diyl)dianiline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of diacylhydrazides under dehydrating conditions. For example, optimized methods involve reacting 3-nitrobenzoyl hydrazide with 3-nitrobenzoic acid in phosphorus oxychloride (POCl₃) at 100–110°C, followed by catalytic hydrogenation to reduce nitro groups to amines . Key parameters include:

  • Catalyst selection : Use of Pd/C or Raney Ni for efficient nitro-to-amine reduction.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Excessively high temperatures (>120°C) promote side reactions like over-oxidation.
    Reported yields range from 65% to 82% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires a multi-technique approach:

  • FT-IR : Diagnostic peaks at 1620–1650 cm⁻¹ (C=N stretching of oxadiazole) and 3300–3400 cm⁻¹ (N-H stretching of amines) .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while oxadiazole carbons resonate at δ 155–165 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C-O at 1.36 Å and C-N at 1.29 Å) and confirms planarity of the oxadiazole core .
    Discrepancies in elemental analysis (e.g., N% deviations >0.3%) may indicate incomplete purification .

Advanced Research Questions

Q. Q3. How does the electronic structure of this compound influence its optoelectronic applications?

The conjugated oxadiazole core provides electron-deficient properties, making it suitable as an electron-transport layer in OLEDs. Key findings:

  • HOMO-LUMO gap : Calculated at ~3.1 eV via DFT, aligning with green-emitting phosphorescent OLED requirements .
  • Crosslinking efficiency : Vinyl-functionalized derivatives (e.g., OXZ-VPAN) achieve >90% crosslinking at 150°C, enhancing thermal stability in devices .
    Challenges include balancing solubility (for solution processing) with charge mobility, often addressed by side-chain engineering .

Q. Q4. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in anticancer efficacy (e.g., IC₅₀ varying from 2 μM to >50 μM) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance apoptosis in MCF-7 cells by stabilizing DNA intercalation .
  • Assay variability : MTT vs. ATP-based assays may yield differing viability results due to mitochondrial activity interference .
  • Metabolic stability : N-acetylation of amine groups in vivo can reduce potency, necessitating prodrug strategies .

Q. Q5. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • EGFR kinase inhibition : The oxadiazole core forms hydrogen bonds with Thr766 and Met769, while aryl amines interact with hydrophobic pockets .
  • ADMET predictions : Low aqueous solubility (<0.1 mg/mL) and moderate CYP3A4 inhibition risk require structural modifications, such as PEGylation or sulfonation .
    Validation via MD simulations (100 ns trajectories) assesses binding stability under physiological conditions .

Q. Q6. What advanced spectroscopic methods address ambiguities in reaction intermediates during synthesis?

  • In situ FT-IR : Monitors real-time cyclization of diacylhydrazides by tracking C=O (1700 cm⁻¹) and C=N (1620 cm⁻¹) peak evolution .
  • LC-MS : Identifies transient intermediates (e.g., mono-cyclized byproducts) with m/z = 295.2 [M+H]⁺ .
  • 2D NMR (HSQC/HMBC) : Resolves regiochemical ambiguities in asymmetrically substituted derivatives .

Q. Q7. How do structural modifications impact the compound’s thermal stability for high-temperature applications?

  • Thermogravimetric analysis (TGA) : The parent compound decomposes at 280°C, while epoxy-functionalized derivatives (e.g., M11 in ) withstand >320°C due to crosslinking.
  • DSC : Glass transition temperatures (T₉) increase from 120°C to 180°C with bulky substituents (e.g., morpholine rings) .
    Trade-offs include reduced solubility, mitigated by blending with thermoplastic polymers .

Q. Q8. What mechanistic insights explain the antioxidant activity of this compound derivatives?

  • DPPH radical scavenging : EC₅₀ values correlate with electron-donating groups (e.g., -OH, -OCH₃) at the para position, enhancing radical stabilization .
  • ROS inhibition : Derivatives with thiol groups (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) show 80% ROS reduction in H₂O₂-stressed fibroblasts via glutathione pathway activation .

Q. Q9. How can synthetic byproducts be minimized in large-scale preparations?

  • Process optimization : Use of flow reactors reduces residence time heterogeneity, suppressing dimerization byproducts .
  • Green chemistry : Ionic liquid solvents (e.g., [BMIM][PF₆]) improve cyclization selectivity and enable catalyst recycling .
  • Quality control : HPLC-DAD with C18 columns (UV detection at 254 nm) monitors purity (>98%) and identifies major impurities (e.g., unreacted hydrazides) .

Q. Q10. What are unresolved challenges in correlating computational predictions with experimental results for this compound?

  • Solvent effects : Implicit solvent models (e.g., COSMO) underestimate polarity-driven aggregation in aqueous media .
  • Crystal packing : Force fields (e.g., GAFF) poorly predict π-stacking distances in X-ray structures, requiring hybrid QM/MM approaches .
  • Kinetic vs. thermodynamic control : DFT calculations often favor thermodynamically stable products, whereas experimental conditions may favor kinetic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.